

Application Notes and Protocols for Investigational Agent EBC-129

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Compound of Interest		
Compound Name:	DMX-129	
Cat. No.:	B12405867	Get Quote

A Note on Compound Identification: The designation "**DMX-129**" is not uniquely assigned to a single agent in publicly available scientific literature. Several investigational compounds bear the "-129" suffix. This document focuses on EBC-129, a first-in-class antibody-drug conjugate, due to the availability of recent clinical trial data. Other agents identified with similar designations include:

- MCLA-129: A human anti-EGFR and anti-c-MET bispecific antibody.
- MM-129: An inhibitor of BTK/PI3K/AKT/mTOR and PD-L1.
- AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5.

Researchers should verify the specific agent of interest for their application.

EBC-129: Overview and Mechanism of Action

EBC-129 is a first-in-Singapore antibody-drug conjugate (ADC) being investigated for the treatment of solid tumors.[1] As an ADC, it combines a monoclonal antibody with a potent cytotoxic "payload," designed to deliver the cell-killing agent directly to cancer cells while minimizing damage to healthy tissue.[1]

Mechanism of Action: The antibody component of EBC-129 targets a specific glycosylation site found on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6.

[1] These proteins are over-expressed on the surface of various cancer cells.[1] The cytotoxic



payload is monomethyl auristatin E (MMAE), a drug known to be effective in other marketed ADCs.[1]

The process is as follows:

- Binding: The antibody portion of EBC-129 binds to the specific epitope on CEACAM5 and CEACAM6 on the cancer cell surface.[1]
- Internalization: The ADC is then taken into the cancer cell.[1]
- Payload Release: Inside the cell, the linker connecting the antibody and MMAE is cleaved,
 releasing the toxic payload.[1]
- Cell Death: The released MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (cell death).[1]

MMAE may also contribute to immunogenic cell death, suggesting potential for combination therapies with checkpoint inhibitors.[1]



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Mechanism of action for the EBC-129 antibody-drug conjugate.

Dosage and Administration

The following dosage information is derived from a Phase 1 clinical trial (NCT05701527) in patients with advanced solid tumors.[2][3] These are investigational doses and should not be used for clinical decision-making outside of a formal clinical trial.

Table 1: Phase 1a Dose Escalation Cohorts[3]



Dose Level	Dosage (mg/kg)
1	0.3
2	0.6
3	1.2
4	1.8
5	2.0

| 6 | 2.2 |

Table 2: Recommended Phase 2 Doses (as of early 2025)[2]

Dosage (mg/kg)	
1.8	

| 2.2 |

Administration:

- EBC-129 is administered intravenously.
- The dosing frequency in the Phase 1 trial was every 3 weeks.[2]

Clinical Trial Protocols Phase 1 Study (NCT05701527) in Advanced Solid Tumors

Objective: To determine the safety and tolerability of EBC-129 in patients with advanced solid tumors and to establish the recommended Phase 2 dose.[1][3] Secondary objectives included evaluating anti-cancer activity and pharmacokinetics.[3]

Patient Population:

Methodological & Application



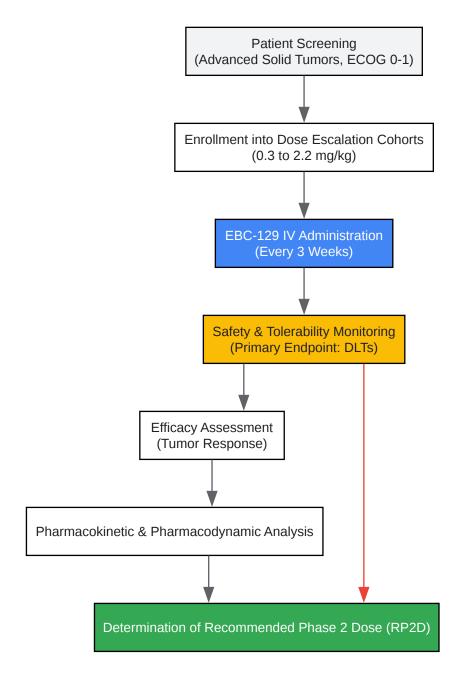


- Patients with metastatic solid tumors for which standard treatment has failed.[1][3]
- Tumor types included pancreatic, colorectal, esophageal, gastric, neuroendocrine prostate, and appendiceal cancers.[3]
- ECOG performance status of 0 or 1.[3]

Methodology:

- Study Design: Phase 1a dose-escalation study using a Bayesian design.[3]
- Treatment: EBC-129 administered every 3 weeks at escalating doses (see Table 1).[2][3]
- Primary Endpoint: Safety, including the incidence of dose-limiting toxicities (DLTs).[3]
- Key Assessments:
 - Monitoring of adverse events.
 - Tumor response evaluation.
 - Pharmacokinetic analysis of drug levels in the blood.[1]
 - Serum levels of CEACAM5 and CEACAM6.[1]
 - Immunohistochemistry (IHC) assay for patient selection.[1]





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Workflow for the Phase 1 clinical trial of EBC-129.

Summary of Clinical Findings

The following tables summarize key efficacy and safety data from the Phase 1 trial, with a focus on patients with pancreatic ductal adenocarcinoma (PDAC).

Table 3: Efficacy of EBC-129 in Heavily Pretreated PDAC Patients (ASCO 2025 Data)[2]



Metric	Overall (All Doses)	1.8 mg/kg Dose	2.2 mg/kg Dose
Objective Response Rate (ORR)	20.0%	25%	20.0%
Disease Control Rate (DCR)	71.4%	-	-

| Median Progression-Free Survival (PFS) | 12.9 weeks | 19.1 weeks | 12.1 weeks |

Table 4: Key Safety Findings (as of August 2024)[3]

Finding	Description	
Maximum Tolerated Dose (MTD)	Determined to be 2.2 mg/kg.	
Dose-Limiting Toxicities (DLTs)	- Grade 4 neutropenia (at 2.2 mg/kg)- Grade 3 increased AST (at 2.0 mg/kg)	

| Most Common Grade 3+ Treatment-Emergent Adverse Events (TEAEs) | - Decreased neutrophil count (55%)- Anemia (11%)- Decreased white blood cell count (11%) |

Preclinical Development

Prior to human trials, EBC-129 underwent a comprehensive preclinical development program. [1] This included:

- Antibody Characterization: Identification and characterization of the monoclonal antibody and its target epitope.[1]
- In Vivo Testing: Elucidation of the mechanism of action through in vivo models.[1]
- Toxicology Studies: Required safety, toxicity, and toxicology studies to support an Investigational New Drug (IND) application.[1]
- Manufacturing: Production of EBC-129 under Good Manufacturing Practices (GMP).[1]



Future Directions

The FDA has granted Fast Track designation to EBC-129 for pancreatic ductal adenocarcinoma.[3] Future research will likely involve:

- Phase 2 studies to further evaluate efficacy at the recommended doses.
- Evaluation of EBC-129 in combination with other anticancer agents, such as checkpoint inhibitors like pembrolizumab.[3]
- Expansion into other solid tumor types with high CEACAM5/6 expression.

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